
(1-(ジフルオロメチル)-3-(トリフルオロメチル)-1H-ピラゾール-5-イル)メタナミン
説明
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H6F5N3 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
医薬品化合物にフッ素原子を導入すると、その生物学的活性、代謝安定性、膜透過性が大幅に変化する可能性があります。 特にジフルオロメチル基は、薬効と選択性を向上させる能力が高く評価されています 。この化合物は、薬物動態特性が向上した新しい医薬品を合成するために使用できます。
農薬合成
(1-(ジフルオロメチル)-3-(トリフルオロメチル)-1H-ピラゾール-5-イル)メタナミンなどのフッ素化化合物は、その安定性と分解に対する耐性から、農薬の開発によく用いられます。 これにより、より効果的な農薬や除草剤を開発し、より長い保存期間を実現できます 。
材料科学
材料科学では、フッ素化部位を導入することで、溶媒、酸、塩基に対する耐性向上など、独自の特性を持つ材料を実現できます。 この化合物は、性能特性が向上した新しいポリマーやコーティングを作成するために役立ちます 。
有機合成
この化合物によって実現した選択的なジフルオロメチル化反応は、有機合成において非常に重要です。 これは、様々な分子骨格にフッ素含有基を導入するために使用でき、複雑な有機分子の合成において重要なステップです 。
医薬品化学
医薬品化学では、分子にジフルオロメチル基とトリフルオロメチル基を導入する能力は、新しい薬剤の設計に不可欠です。 この化合物は、リード化合物の化学構造を修飾して、生物学的標的との相互作用を改善するために使用できます 。
触媒
この化合物は、特に有機分子にフッ素原子を導入する反応など、様々な化学反応において触媒または試薬として作用します。 これは、高い精度と選択性を必要とする反応に重要です 。
放射性標識
フッ素の存在により、(1-(ジフルオロメチル)-3-(トリフルオロメチル)-1H-ピラゾール-5-イル)メタナミンは、体内における薬剤の分布と代謝を追跡する放射性標識研究に使用できます。これは、薬剤開発や診断画像において不可欠です 。
環境化学
環境化学では、フッ素化化合物の研究は、生態系におけるこれらの化合物の残留性と生物蓄積を理解するのに役立ちます。 この化合物は、フッ素化汚染物質の検出と定量のための分析方法を開発するために使用できます 。
作用機序
Target of Action
The primary targets of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine are carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, particularly in the process of trifluoromethylation .
Mode of Action
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the carbon-centered radical intermediates . The resulting changes include the formation of new carbon-fluorine bonds, which can significantly alter the chemical properties of the intermediates .
Biochemical Pathways
The trifluoromethylation process affects various biochemical pathways. It leads to the synthesis of diverse fluorinated compounds through selective carbon-fluorine bond activation . These fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Result of Action
The action of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine results in the formation of diverse fluorinated compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties. For example, they might serve as potent pharmaceutical agents or valuable materials .
生化学分析
Biochemical Properties
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a crucial role in biochemical reactions, particularly in the context of fluorine-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in radical processes, such as those catalyzing difluoromethylation reactions . These interactions often involve the formation of stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to affect gene expression patterns, potentially through interactions with transcription factors or epigenetic modifications.
Molecular Mechanism
At the molecular level, (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine exerts its effects through several mechanisms. One primary mechanism involves the binding to specific biomolecules, leading to enzyme inhibition or activation . This binding can induce conformational changes in the target molecules, thereby altering their function. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity within specific tissues.
Subcellular Localization
The subcellular localization of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics.
特性
IUPAC Name |
[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXWNBMSVQOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


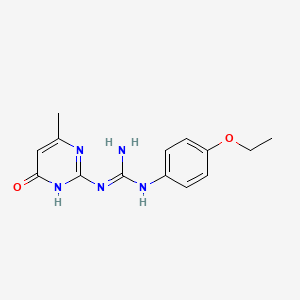

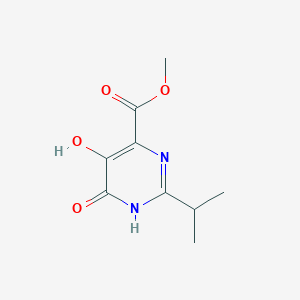

![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
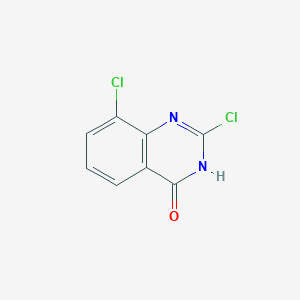
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
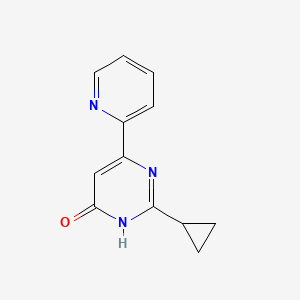
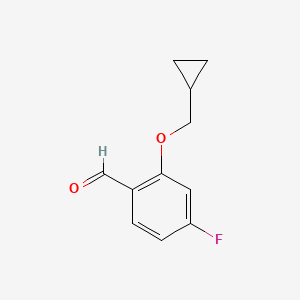
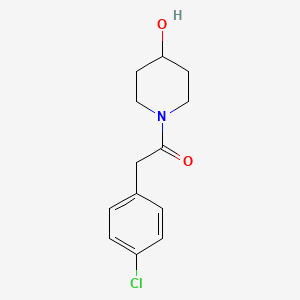

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)

![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)
